molecular formula C9H17NO3 B1422229 Ethyl 3-ethylmorpholine-3-carboxylate CAS No. 1305287-88-0

Ethyl 3-ethylmorpholine-3-carboxylate

Cat. No. B1422229
M. Wt: 187.24 g/mol
InChI Key: RSBDKXOBRNCNMQ-UHFFFAOYSA-N
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Description

Ethyl 3-ethylmorpholine-3-carboxylate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is used in the field of chemistry, particularly as a heterocyclic building block .


Molecular Structure Analysis

The molecular structure of Ethyl 3-ethylmorpholine-3-carboxylate consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-ethylmorpholine-3-carboxylate are not detailed in the search results, general reactions of ethers and carboxylic acids may apply . Ethers are known to be unreactive towards most reagents, making them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond using strong acids . Carboxylic acids can undergo nucleophilic acyl substitution reactions .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Phosphine-Catalyzed Annulation : Zhu, Lan, and Kwon (2003) demonstrated that Ethyl 2-methyl-2,3-butadienoate, which shares a functional group with Ethyl 3-ethylmorpholine-3-carboxylate, can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

  • Synthesis of 2-Oxo-2H-pyran-5-carboxylate Derivatives : Kvitu (1990) reported the synthesis of 2-Oxo-2H-pyran-5-carboxylate derivatives using a process that could potentially be applied to Ethyl 3-ethylmorpholine-3-carboxylate (Kvitu, 1990).

Bioconjugation and Chemical Reactions

  • Amide Formation in Aqueous Media : Nakajima and Ikada (1995) explored the mechanism of amide formation in aqueous media using carbodiimides, which is relevant for understanding the reactions involving Ethyl 3-ethylmorpholine-3-carboxylate (Nakajima & Ikada, 1995).

  • Rhodium(II) Acetate Catalyzed Carbene Insertion : Trstenjak, Ilaš, and Kikelj (2013) described the synthesis of alkyl N-(4-nitrophenyl)-2/3-oxomorpholine-2/3-carboxylates via rhodium(II) acetate catalyzed O–H and N–H carbene insertion, which could be relevant to Ethyl 3-ethylmorpholine-3-carboxylate (Trstenjak, Ilaš, & Kikelj, 2013).

Industrial and Biological Applications

  • Synthesis of Biologically Active Compounds : Abdel-Wahab, Mohamed, and Farhat (2015) noted the importance of ethyl coumarin-3-carboxylate in the production of biologically active compounds, which may extend to Ethyl 3-ethylmorpholine-3-carboxylate (Abdel-Wahab, Mohamed, & Farhat, 2015).

  • Carboxylation of Hydroxyarens : Suerbaev, Aldabergenov, and Kudaibergenov (2015) investigated the carboxylation of phenol and naphthols using alkali metal salts of ethylcarbonic acid, a study that could have implications for Ethyl 3-ethylmorpholine-3-carboxylate (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).

properties

IUPAC Name

ethyl 3-ethylmorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-3-9(8(11)13-4-2)7-12-6-5-10-9/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBDKXOBRNCNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCCN1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-ethylmorpholine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JJ Jagodzinski, DL Aubele, DA Quincy, MS Dappen… - Tetrahedron …, 2011 - Elsevier
… A five-step synthesis of ethyl 3-ethylmorpholine-3-carboxylate proceeding from readily available 2-aminobutyric acid is detailed herein. … Recently, in connection with one of our …
Number of citations: 4 www.sciencedirect.com
BC Das, XY Tang, S Sanyal, S Mohapatra, P Rogler… - Tetrahedron Letters, 2011
Number of citations: 0

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